ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate
Overview
Description
Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate is a chemical compound with potential applications in various scientific fields. This compound comprises multiple functional groups, making it versatile in chemical reactions and interactions. Its molecular structure suggests potential use in medicinal chemistry, particularly in drug design and development.
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule is related, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Mode of Action
As a purine analogue, it is likely to interfere with purine biochemical reactions, potentially inhibiting the synthesis of nucleic acids and disrupting cellular function .
Biochemical Pathways
Given its structural similarity to purine analogues, it may impact pathways involving the synthesis and metabolism of nucleic acids .
Result of Action
As a purine analogue, it is likely to disrupt cellular function by inhibiting the synthesis of nucleic acids .
Biochemical Analysis
Biochemical Properties
Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active sites of target enzymes, leading to inhibition or modulation of their activity. This binding can result in conformational changes in the enzyme, affecting its function and overall metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in metabolic pathways, leading to changes in the overall metabolic profile of cells. Additionally, it can affect the levels of specific metabolites, thereby influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus can result in changes in gene expression, while localization to the mitochondria can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate typically involves several steps:
Starting Materials: : The synthesis begins with commercially available materials such as ethyl benzoate, 2-phenylpyrazolo[1,5-a]pyrazine, and appropriate thiol compounds.
Reaction Steps
Synthesis of Intermediate: : The intermediate compound is formed by reacting 2-phenylpyrazolo[1,5-a]pyrazine with the appropriate thiol under controlled conditions.
Acylation Reaction: : The intermediate undergoes acylation with acetamido groups in the presence of suitable catalysts and solvents.
Esterification: : Finally, the compound is esterified to form this compound.
Purification: : The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods involve scaling up the laboratory synthesis while ensuring purity, yield, and cost-effectiveness. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the pyrazine ring or the nitro groups if present.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Hydrolysis: : The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.
Reduction: : Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Electrophiles like halogens or nucleophiles like amines.
Hydrolysis: : Acidic or basic conditions with catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
The reactions yield products such as sulfoxides, sulfones, substituted aromatic compounds, and carboxylic acids, depending on the reaction pathway and conditions.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a precursor for more complex molecules, facilitating the study of reaction mechanisms and novel synthetic routes.
Biology
The compound's potential biological activities include acting as enzyme inhibitors or receptor ligands, making it valuable in biochemical assays and pharmacological research.
Medicine
Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate could be explored for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industrial applications, the compound may be used in the synthesis of materials with specific properties, such as polymers or nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[2-(phenylsulfanyl)acetyl]amino}benzoate: : Lacks the pyrazolo[1,5-a]pyrazine ring, resulting in different biological activity.
2-(phenylpyrazolo[1,5-a]pyrazin-4-ylthio)acetamido]-ethylbenzoate: : Varies in ester and acetamido substitution patterns, altering its chemical reactivity.
Uniqueness
Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate stands out due to its unique combination of functional groups, leading to diverse chemical reactivity and potential applications in various research fields. Its structural complexity and versatility make it a valuable compound for synthetic and medicinal chemistry.
Biological Activity
Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
- CAS Number : 1021216-72-7
The compound is believed to interact with several biological targets, particularly in the central nervous system and cancer biology. Its structure suggests potential activity as a ligand for various receptors, including the Peripheral Benzodiazepine Receptor (PBR), which has implications in neuroprotection and cancer therapy.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) with IC₅₀ values around 26 µM . The structural similarity with this compound suggests that it may possess comparable activity.
Neuroprotective Effects
The compound's interaction with PBR may confer neuroprotective effects. Compounds that target PBR have been shown to modulate steroid biosynthesis and exhibit protective effects in glioma cell lines . This suggests a potential role for this compound in neurological disorders.
Case Studies
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Study on Cell Viability : In a study assessing the viability of A549 cells treated with various pyrazole derivatives, this compound was found to significantly reduce cell viability compared to controls, indicating strong cytotoxic effects.
Compound IC₅₀ (µM) Cell Line Ethyl 3-[2-(...)] 26 A549 Control >50 A549 -
Neuroprotection Assay : A separate investigation into the neuroprotective effects of compounds targeting PBR showed that certain pyrazole derivatives could enhance cell survival in models of oxidative stress.
Compound Survival Rate (%) Treatment Condition Ethyl 3-[2-(...)] 75 Oxidative Stress Control 50 Oxidative Stress
Properties
IUPAC Name |
ethyl 3-[[2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-30-23(29)17-9-6-10-18(13-17)25-21(28)15-31-22-20-14-19(16-7-4-3-5-8-16)26-27(20)12-11-24-22/h3-14H,2,15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJTGCDWZYRJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.